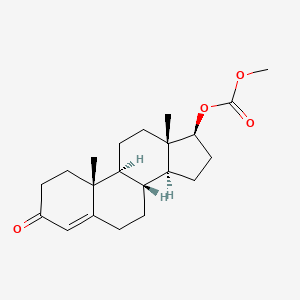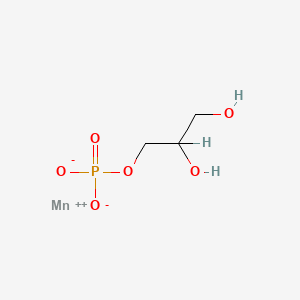
Manganese glycerophosphate
Übersicht
Beschreibung
Manganese glycerophosphate is an organometallic compound with the molecular formula C₃H₇MnO₆P. It is a manganese salt of glycerophosphoric acid and is known for its applications in various fields, including medicine, nutrition, and industrial chemistry. The compound appears as a white or pinkish-white powder, is odorless, and nearly tasteless .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Glycerophosphat-Mangan(II) kann durch die Reaktion von Manganchlorid mit Glycerophosphorsäure synthetisiert werden. Die Reaktion erfolgt typischerweise in wässriger Umgebung und das entstehende Produkt wird durch Kristallisation gereinigt.
Industrielle Produktionsmethoden: In industriellen Umgebungen wird Glycerophosphat-Mangan(II) durch Reaktion von Mangansalzen (z. B. Manganchlorid) mit Glycerophosphorsäure unter kontrollierten Bedingungen hergestellt. Die Reaktionsmischung wird dann filtriert und getrocknet, um das Endprodukt zu erhalten .
Arten von Reaktionen:
Oxidation: Glycerophosphat-Mangan(II) kann Oxidationsreaktionen unterliegen, bei denen das Manganion zu einer höheren Oxidationsstufe oxidiert wird.
Reduktion: Die Verbindung kann auch reduziert werden, typischerweise unter Einbeziehung der Reduktion von Manganionen zu einer niedrigeren Oxidationsstufe.
Substitution: Glycerophosphat-Mangan(II) kann an Substitutionsreaktionen teilnehmen, bei denen die Glycerophosphatgruppe durch andere Liganden ersetzt werden kann.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Wasserstoffgas.
Substitutionsreagenzien: Verschiedene organische Liganden unter sauren oder basischen Bedingungen.
Hauptprodukte:
Oxidationsprodukte: Manganverbindungen mit höheren Oxidationsstufen.
Reduktionsprodukte: Manganverbindungen mit niedrigeren Oxidationsstufen.
Substitutionsprodukte: Verbindungen, bei denen die Glycerophosphatgruppe durch andere Liganden ersetzt wird.
Wissenschaftliche Forschungsanwendungen
Glycerophosphat-Mangan(II) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und als Katalysator in der organischen Synthese verwendet.
Biologie: Spielt eine Rolle bei der Aktivierung von Enzymen und wird in Studien im Zusammenhang mit der Enzymkinetik und den Stoffwechselwegen verwendet.
Medizin: Wird in Nahrungsergänzungsmitteln verwendet, um Mangan, ein essentielles Spurenelement für die menschliche Gesundheit, zu liefern.
5. Wirkmechanismus
Glycerophosphat-Mangan(II) übt seine Wirkung hauptsächlich durch das Manganion aus. Mangan ist ein essentieller Cofaktor für verschiedene Enzyme, darunter solche, die am Neurotransmitterstoffwechsel und an der antioxidativen Abwehr beteiligt sind. Die Verbindung setzt Manganionen frei, die dann an verschiedenen biochemischen Wegen beteiligt sind, die Enzymaktivität steigern und zur allgemeinen Zellfunktion beitragen .
Ähnliche Verbindungen:
- Mangan-gluconat
- Mangansulfat
- Mangancitrat
Vergleich:
- Glycerophosphat-Mangan(II) vs. Mangan-gluconat: Beide Verbindungen werden als Nahrungsergänzungsmittel verwendet, aber Glycerophosphat-Mangan(II) hat eine bessere Bioverfügbarkeit und ist effektiver bei der Bereitstellung von Mangan für den Körper.
- Glycerophosphat-Mangan(II) vs. Mangansulfat: Mangansulfat wird häufig in der Landwirtschaft als Düngemittel verwendet, während Glycerophosphat-Mangan(II) aufgrund seiner höheren Reinheit und Bioverfügbarkeit in medizinischen und ernährungsphysiologischen Anwendungen bevorzugt wird.
- Glycerophosphat-Mangan(II) vs. Mangancitrat: Mangancitrat ist ein weiteres Nahrungsergänzungsmittel, aber Glycerophosphat-Mangan(II) wird oft wegen seiner überlegenen Löslichkeit und Absorption im menschlichen Körper gewählt .
Glycerophosphat-Mangan(II) zeichnet sich durch seine verbesserte Bioverfügbarkeit aus, was es zu einer bevorzugten Wahl in ernährungsphysiologischen und medizinischen Anwendungen macht.
Wirkmechanismus
Manganese glycerophosphate exerts its effects primarily through the manganese ion. Manganese is an essential cofactor for several enzymes, including those involved in neurotransmitter metabolism and antioxidant defense. The compound releases manganese ions, which then participate in various biochemical pathways, enhancing enzyme activity and contributing to overall cellular function .
Vergleich Mit ähnlichen Verbindungen
- Manganese gluconate
- Manganese sulfate
- Manganese citrate
Comparison:
- Manganese glycerophosphate vs. Manganese gluconate: Both compounds are used as dietary supplements, but this compound has better bioavailability and is more effective in providing manganese to the body.
- This compound vs. Manganese sulfate: Manganese sulfate is commonly used in agriculture as a fertilizer, while this compound is preferred in medical and nutritional applications due to its higher purity and bioavailability.
- This compound vs. Manganese citrate: Manganese citrate is another dietary supplement, but this compound is often chosen for its superior solubility and absorption in the human body .
This compound stands out due to its enhanced bioavailability, making it a preferred choice in nutritional and medical applications.
Eigenschaften
IUPAC Name |
2,3-dihydroxypropyl phosphate;manganese(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O6P.Mn/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQGLXZHXDHSJD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(COP(=O)([O-])[O-])O)O.[Mn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7MnO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60931725 | |
| Record name | Manganese(2+) 2,3-dihydroxypropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143007-66-3, 1320-46-3 | |
| Record name | Manganese rac-glyceryl-1-phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143007663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Manganese(2+) 2,3-dihydroxypropyl phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Manganese glycerophosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MANGANESE RAC-GLYCERYL-1-PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8CNB3NY0U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-2,3-dihydrofuro[3,2-b]pyridine](/img/structure/B1641394.png)
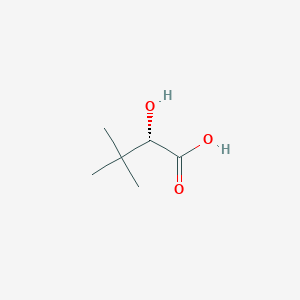


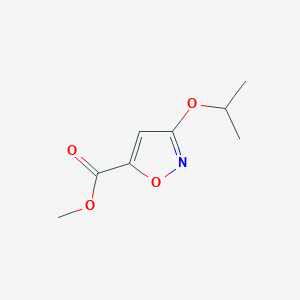
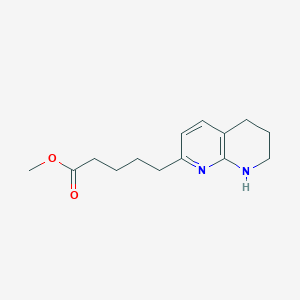


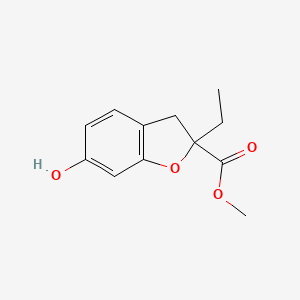
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid](/img/structure/B1641437.png)

![6-chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B1641456.png)
